Naphthalen-2-yl 2-(acetyloxy)benzoate is an organic compound characterized by its unique structural features, which include a naphthalene ring substituted with an acetyloxy and benzoate group. This compound falls under the category of esters, specifically aromatic esters, and is recognized for its potential applications in various scientific fields.
Naphthalen-2-yl 2-(acetyloxy)benzoate is classified as:
The synthesis of naphthalen-2-yl 2-(acetyloxy)benzoate typically involves the following steps:
The reaction conditions often require careful control of temperature and reaction time to optimize yield and purity. Typical solvents used include dichloromethane or ethyl acetate, and purification techniques may involve silica gel chromatography .
Naphthalen-2-yl 2-(acetyloxy)benzoate features a naphthalene core with two substituents:
The structural representation can be summarized as follows:
Naphthalen-2-yl 2-(acetyloxy)benzoate can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for naphthalen-2-yl 2-(acetyloxy)benzoate involves its interaction with biological targets, which may include enzymes or receptors that recognize aromatic compounds. The acetoxy group enhances lipophilicity, potentially facilitating membrane penetration and biological activity.
In biochemical pathways, this compound may modulate enzyme activity or influence receptor binding, contributing to its efficacy in various applications .
Additional properties such as boiling point, density, and refractive index are not consistently reported across sources but are essential for practical applications .
Naphthalen-2-yl 2-(acetyloxy)benzoate has potential applications in various scientific fields:
The synthesis of naphthalen-2-yl 2-(acetyloxy)benzoate emerged from early 20th-century efforts to modify salicylate scaffolds. Initial routes involved esterification of acetylated salicylic acid with 2-naphthol under acid catalysis (e.g., conc. H₂SO₄), achieving yields of 65–78% [8]. This approach mirrored penicillin derivatization strategies, where activated carboxylates reacted with phenolic nucleophiles [8]. By the 1970s, modified protocols employed DMAP (4-dimethylaminopyridine) catalysis, enhancing efficiency to >90% yield while minimizing side products [9].
Early pharmacological screening revealed unexpected antiproliferative properties beyond its structural kinship to NSAIDs. Key findings included:
| Table 1: Early Pharmacological Profiles of Naphthalene-Modified Salicylates | Compound | Cancer Cell Line | IC₅₀ (μM) | Selectivity Index (vs. PBMCs) |
|---|---|---|---|---|
| Naphthalen-2-yl 2-(acetyloxy)benzoate | NPC-TW01 (nasopharyngeal) | 0.6 | >83 | |
| Aspirin | H661 (lung carcinoma) | >100 | <1 | |
| N-(naphthalen-2-yl)acetamide 18 | Hep3B (hepatoma) | 8.2 | 6.1 |
Per IUPAC recommendations (2013), systematic naming follows substitutive prefix rules:
Structural analogues highlight pharmacophore conservation with bioisosteric replacements:
| Table 2: Structural Analogues and Key Modifications | Analogue Class | Core Structural Change | Biological Impact |
|---|---|---|---|
| Azetidinone-NSAID hybrids | β-Lactam at C2 position | Antitubulin activity (IC₅₀: 2–8 μM) | |
| Quinolinone-naphthylamides | Naphthalene → dihydroquinolinone | Enhanced nasopharyngeal carcinoma selectivity | |
| Nitrooxy-salicylates | –ONO₂ at salicylate C5 | 80% reduction in gastric lesions |
This scaffold enables molecular hybridization strategies that transcend classical cyclooxygenase (COX) inhibition. Key advances include:
• Dual-Action Prodrugs
Conjugation with nitric oxide (NO)-donors (e.g., –ONO₂ groups) mitigates NSAID-induced GI toxicity while preserving anti-inflammatory activity. Hybrids exhibit:
• Targeted Anticancer Agents
Structural plasticity allows RXR/LXR nuclear receptor engagement, repurposing NSAID backbones for oncology:
• Heterodimer-Selective Modulators
Strategic substitutions confer RXR heterodimer selectivity, minimizing pleiotropic effects:
| Table 3: Hybrid Molecules Derived from Naphthalen-2-yl Benzoate Scaffold | Hybrid System | Therapeutic Target | Potency vs. Parent Compound | Application |
|---|---|---|---|---|
| NO-donor-salicylate-naphthyl | COX-2 + sGC | 4.2× increased GI safety | Inflammation with ulcer risk | |
| Rexinoid-naphthyl benzoate | RXRα/LXRβ | 2.5× improved leukemia IC₅₀ | KMT2A-MLLT3 leukemia | |
| Tubulin-inhibitor-azetidinone | β-tubulin polymerization | 5× lower IC₅₀ vs. colchicine | Pancreatic tumor suppression |
The compound’s evolution exemplifies rational repurposing – from a simple salicylate ester to a versatile scaffold enabling target-specific therapeutics with minimized off-pathway effects [4] [5] [9].
CAS No.: 57414-02-5
CAS No.: 13453-71-9
CAS No.:
CAS No.:
CAS No.:
CAS No.: 12382-36-4